molecular formula C20H18N6O B3888287 N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide

N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B3888287
M. Wt: 358.4 g/mol
InChI Key: GIIJSBJEAUPJDR-UHFFFAOYSA-N
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Description

“N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide” is a complex organic compound that contains several heterocyclic moieties, including pyrazole and triazole . These moieties are known for their broad range of chemical and biological properties . The compound is likely to be a white or colorless solid, highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and triazole rings . The exact synthetic route would depend on the specific substituents and conditions used . For example, one possible method could involve the reaction of p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and triazole rings, along with the phenyl and ethyl groups . The exact structure could be confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS .


Chemical Reactions Analysis

As a compound containing both pyrazole and triazole rings, this molecule could participate in a variety of chemical reactions . For example, it could undergo reactions typical of aromatic compounds, such as electrophilic substitution . It could also participate in reactions specific to the pyrazole and triazole rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, it would likely be a solid at room temperature, with a melting point in the range of 147–150 °C . Its solubility in water and other polar solvents would be high due to the presence of the polar pyrazole and triazole rings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity . For example, if it were found to have antimicrobial activity, it might work by inhibiting a key enzyme in the microbial cell . Molecular docking studies could provide further insights into its mechanism of action .

Properties

IUPAC Name

N-[1-(2-pyrazol-1-ylphenyl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-15(18-5-2-3-6-19(18)26-12-4-11-23-26)24-20(27)16-7-9-17(10-8-16)25-13-21-22-14-25/h2-15H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIJSBJEAUPJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide
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N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(4H-1,2,4-triazol-4-yl)benzamide

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